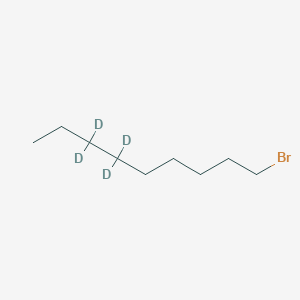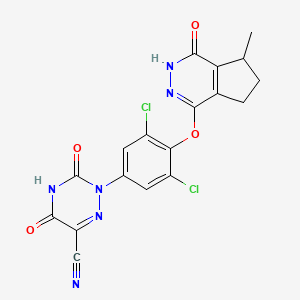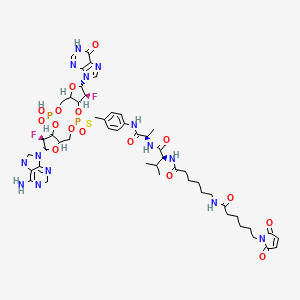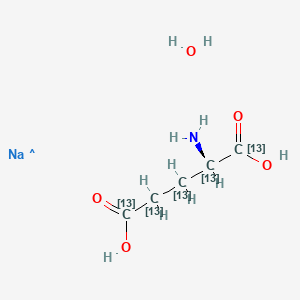
4-Fluorobenzoyl-d4 chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Fluorobenzoyl-d4 chloride: is a deuterium-labeled derivative of 4-fluorobenzoyl chloride. It is a chemical compound with the molecular formula C7D4ClFO. The deuterium labeling is often used in research to study reaction mechanisms and metabolic pathways due to its stability and distinguishable mass from hydrogen.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of 4-fluorobenzoyl chloride typically involves the chlorination of 4-fluorotoluene. The process can be summarized as follows:
Chlorination: 4-fluorotoluene is subjected to chlorination under ultraviolet light at temperatures between 70-85°C to form 4-fluorotrichlorotoluene.
Industrial Production Methods: Industrial production methods for 4-fluorobenzoyl chloride follow similar synthetic routes but are optimized for large-scale production. This involves continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 4-Fluorobenzoyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Friedel-Crafts Acylation: It can participate in Friedel-Crafts acylation reactions with aromatic compounds to form ketones.
Common Reagents and Conditions:
Amines: Reacts under mild conditions to form amides.
Alcohols: Requires a base such as pyridine to form esters.
Thiols: Reacts in the presence of a base to form thioesters.
Major Products:
Amides: Formed from reactions with amines.
Esters: Formed from reactions with alcohols.
Thioesters: Formed from reactions with thiols.
Aplicaciones Científicas De Investigación
4-Fluorobenzoyl-d4 chloride is used extensively in scientific research due to its unique properties:
Chemistry: It is used as a reagent in organic synthesis to introduce the 4-fluorobenzoyl group into molecules.
Biology: Utilized in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling.
Medicine: Employed in the synthesis of pharmaceuticals where the 4-fluorobenzoyl group is a key structural component.
Industry: Used in the production of advanced materials such as polyphenylene ether and thioether ketones.
Mecanismo De Acción
The mechanism of action of 4-fluorobenzoyl-d4 chloride involves its role as an acylating agent. It reacts with nucleophiles to form various derivatives:
Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of this compound, leading to the formation of a tetrahedral intermediate.
Elimination: The intermediate collapses, eliminating a chloride ion and forming the final product (amide, ester, or thioester).
Comparación Con Compuestos Similares
4-Fluorobenzoyl chloride: The non-deuterated version of 4-fluorobenzoyl-d4 chloride.
4-Fluorobenzyl chloride: Another fluorinated benzoyl compound used in organic synthesis.
2,3,4,5-Tetrafluorobenzoyl chloride: A compound with multiple fluorine substitutions on the benzoyl ring.
Uniqueness: this compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving mass spectrometry and tracing metabolic pathways. The presence of deuterium atoms provides a distinct mass difference, allowing for precise tracking in complex biological systems.
Propiedades
Fórmula molecular |
C7H4ClFO |
|---|---|
Peso molecular |
162.58 g/mol |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-fluorobenzoyl chloride |
InChI |
InChI=1S/C7H4ClFO/c8-7(10)5-1-3-6(9)4-2-5/h1-4H/i1D,2D,3D,4D |
Clave InChI |
CZKLEJHVLCMVQR-RHQRLBAQSA-N |
SMILES isomérico |
[2H]C1=C(C(=C(C(=C1C(=O)Cl)[2H])[2H])F)[2H] |
SMILES canónico |
C1=CC(=CC=C1C(=O)Cl)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-amino-1-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2-thione](/img/structure/B12390610.png)



![1-[4-(trifluoromethyl)phenyl]-9H-pyrido[3,4-b]indole](/img/structure/B12390640.png)


![(2R,3S,4S,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3R,4S,5S,6R)-2,3,4,5,6-pentadeuterio-6-[dideuterio(hydroxy)methyl]-3,4,5-trihydroxyoxan-2-yl]oxyoxane-3,4,5-triol](/img/structure/B12390646.png)
![Methyl 2-[[2-methoxycarbonylprop-2-enyl(2-phenylethyl)amino]methyl]prop-2-enoate](/img/structure/B12390649.png)

![N-[[1-[2-(3-methylanilino)-2-oxoethyl]triazol-4-yl]methyl]-1H-benzimidazole-2-carboxamide](/img/structure/B12390657.png)
